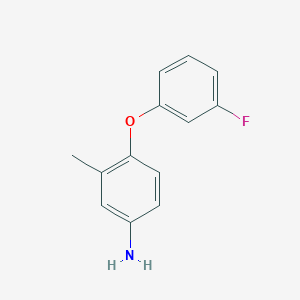

4-(3-Fluorophenoxy)-3-methylaniline

Übersicht

Beschreibung

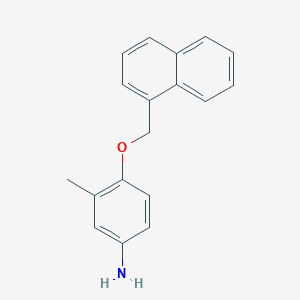

“4-(3-Fluorophenoxy)-3-methylaniline” is a chemical compound with the molecular formula C12H10FNO. It is used for research and development purposes . The compound is typically stored in a dark place at room temperature .

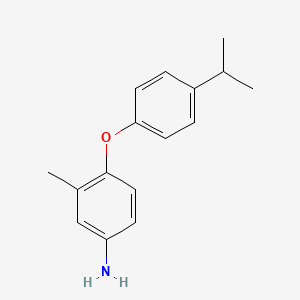

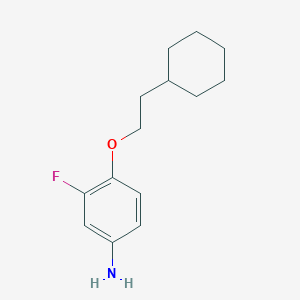

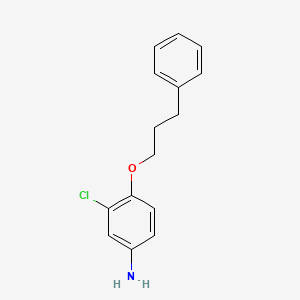

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a methylaniline group via a fluorophenoxy bridge . The InChI code for this compound is 1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 .Physical and Chemical Properties Analysis

“this compound” is a solid or viscous liquid at room temperature . It has a molecular weight of 203.22 . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .Wissenschaftliche Forschungsanwendungen

Environmental Toxicology

In environmental toxicology, research has utilized analogues of 4-(3-Fluorophenoxy)-3-methylaniline to study the impact of xenobiotics on earthworms. A study by Bundy et al. (2002) used high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy to identify changes in the biochemical profiles of earthworms exposed to toxicants, demonstrating the potential of similar compounds as biomarkers for xenobiotic toxicity. This research highlights the importance of understanding how chemical compounds affect soil health and organism survival, which is critical for environmental protection efforts Bundy et al., 2002.

Biochemical Research

In the field of biochemical research, compounds related to this compound have been employed to elucidate mechanisms of biochemical transformations. Genthner, Townsend, and Chapman (1989) investigated the anaerobic transformation of phenol to benzoate, using fluorinated analogues to trace the process. This research provides insights into microbial degradation pathways, which are essential for understanding natural pollutant breakdown and for developing bioremediation technologies Genthner, Townsend, & Chapman, 1989.

Radiopharmaceutical Synthesis

The synthesis of radiopharmaceuticals has also benefited from studies on compounds structurally related to this compound. Ross, Ermert, and Coenen (2011) described the synthesis of no-carrier-added 4-[18F]Fluorophenol, showcasing the utility of such compounds in creating complex radiopharmaceuticals for medical imaging. This research is pivotal for advancing diagnostic imaging, particularly in detecting and monitoring diseases such as cancer Ross, Ermert, & Coenen, 2011.

Chemical Toxicity and Metabolism

The study of chemical toxicity and metabolism is another area where related research has been conducted. Boeren et al. (1992) investigated the rat liver microsomal metabolism of halogenated 4-methylanilines, identifying metabolites and pathways relevant to understanding the metabolic fate and toxicological impact of such compounds. This information is critical for assessing the safety and environmental impact of new chemicals before they are widely used Boeren et al., 1992.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-(3-Fluorophenoxy)-3-methylaniline is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

This compound acts as a full agonist to the androgen receptor . This means it binds to the receptor and activates it, which can then translocate into the nucleus and bind to androgen response elements in the DNA, leading to changes in gene transcription .

Biochemical Pathways

It is known that activation of the androgen receptor can lead to a wide range of downstream effects, including the regulation of gene expression, protein synthesis, and cell growth and differentiation .

Pharmacokinetics

Similar compounds have been shown to be metabolized by enzymes such as cyp3a4, ugt1a1, and ugt2b7 . These enzymes are involved in the absorption, distribution, metabolism, and excretion (ADME) of many drugs, and can impact the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the presence of androgen receptors. In general, activation of the androgen receptor can lead to changes in cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs or substances that inhibit or induce CYP3A4, UGT1A1, or UGT2B7 could potentially affect the metabolism and therefore the effectiveness of this compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Eigenschaften

IUPAC Name |

4-(3-fluorophenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-7-11(15)5-6-13(9)16-12-4-2-3-10(14)8-12/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARDBJBURJNNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)

![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)

![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)

![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine](/img/structure/B3173332.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine](/img/structure/B3173377.png)